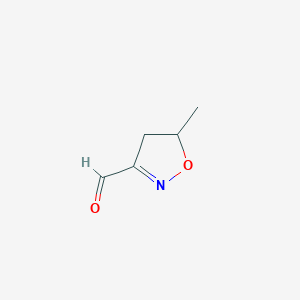

5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde

Description

5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is a heterocyclic compound featuring a partially saturated isoxazole ring (4,5-dihydro-1,2-oxazole) with a methyl group at position 5 and a formyl (-CHO) substituent at position 2. The aldehyde functional group confers unique reactivity, enabling participation in nucleophilic additions, condensations, and other transformations critical to pharmaceutical and agrochemical synthesis. For example, the amine derivative (5-methyl-4,5-dihydro-1,2-oxazol-3-amine) has a molar mass of 100.12 g/mol, a predicted boiling point of 153.1°C, and a pKa of 5.86 . Replacing the amine with an aldehyde group likely increases polarity and reactivity, altering physicochemical properties such as solubility and acidity.

Properties

IUPAC Name |

5-methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-2-5(3-7)6-8-4/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZFIQITMBYKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=NO1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes. For instance, the nitrile oxide can be generated in situ from hydroximoyl chlorides and then reacted with alkenes to form the oxazole ring . Another method involves the use of β-hydroxy amides, which are converted to oxazolines using Deoxo-Fluor® as a fluorinating agent .

Industrial Production Methods

Industrial production of 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions include various oxazole derivatives, alcohols, and substituted oxazoles, depending on the specific reaction and reagents used .

Scientific Research Applications

5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde involves its interaction with various molecular targets. For example, it can inhibit fatty acid elongation steps, affecting cell proliferation and growth . Additionally, it can induce apoptosis through the mitochondrial pathway by inhibiting tubulin polymerization .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below contrasts 5-methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde with analogous heterocyclic compounds:

Key Differences in Physicochemical Properties

- Boiling Point : The aldehyde group in the target compound increases polarity compared to the amine analog, likely raising its boiling point (~160°C vs. 153.1°C for the amine) .

- Acidity : The α-hydrogens of the aldehyde (pKa ~2-3) are more acidic than the amine (pKa 5.86), enabling deprotonation under milder conditions .

- Solubility : The aldehyde’s polarity may enhance water solubility relative to the amine but reduce it compared to the carboxylic acid derivative .

Research Findings and Trends

- Thermal Stability : The predicted density (1.33 g/cm³ for the amine) implies moderate packing efficiency, which may differ for the aldehyde due to dipole interactions .

Biological Activity

5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde has the following molecular formula: . Its structure includes an oxazole ring, which is known for its biological activities. The aldehyde functional group contributes to its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- HepG-2 (liver cancer)

- MCF-7 (breast cancer)

- HCT-116 (colorectal cancer)

In vitro assays demonstrated that this compound exhibits significant cytotoxicity, particularly against HepG-2 cells, with IC50 values indicating effective concentration levels required to inhibit cell growth. The compound's mechanism appears to involve the induction of apoptosis through mitochondrial pathways and ROS accumulation .

The biological activity of 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Binding : It has been suggested that it can bind to various receptors, modulating their activity and leading to altered cellular responses .

- Apoptotic Pathways : Flow cytometry analyses revealed that treatment with this compound leads to a significant increase in early and late apoptosis in treated cells compared to controls .

Comparative Biological Activity

To better understand the efficacy of 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde, it is essential to compare its activity with similar compounds. Below is a table summarizing the IC50 values of various derivatives against selected cancer cell lines:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde | 35.58 | HepG-2 |

| Doxorubicin | 4.50 | HepG-2 |

| Compound 10c (pyrazoline derivative) | 2.86 | MCF-7 |

| Compound 9b | 10.38 | MDA-MB-231 |

This table illustrates that while 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde shows promising anticancer activity, certain derivatives exhibit even greater potency against specific cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activities of oxazole derivatives:

- Oxadiazole Derivatives : A study focusing on oxadiazole derivatives found that modifications in the oxazole structure significantly influenced their anticancer properties. The research indicated that compounds with similar structural motifs could enhance biological activity through optimized receptor interactions .

- Apoptosis Induction : Another study reported that 5-Methyl-4,5-dihydro-1,2-oxazole derivatives increased p53 expression levels and activated caspase pathways in MCF-7 cells, leading to apoptosis . This suggests that the compound's mechanism may involve modulation of critical apoptotic regulators.

Q & A

Q. Q1. What are the standard synthetic routes for 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of β-keto esters with amines under acidic conditions. For example, oxazole ring formation can be promoted using dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid. The methyl group at position 5 is introduced via alkylation or by using pre-functionalized starting materials. Reaction optimization, such as temperature control (80–120°C) and stoichiometric ratios (1:1.2 for amine:β-keto ester), significantly impacts yield and purity .

Q. Q2. How does the compound’s structure compare to related oxazole derivatives in terms of reactivity and stability?

Methodological Answer: Comparative structural analysis (e.g., via NMR or X-ray crystallography) reveals that the methyl group at position 5 stabilizes the dihydro-oxazole ring through steric and electronic effects, reducing ring-opening susceptibility compared to non-methylated analogs like 4,5-dihydro-1,2-oxazol-3-amine. Reactivity differences are evident in nucleophilic substitutions: the aldehyde group at position 3 enables condensation reactions, while the methyl group restricts electrophilic attacks at position 5 .

Advanced Research Questions

Q. Q3. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer: Density Functional Theory (DFT) calculations can predict electronic properties (e.g., frontier molecular orbitals) to identify reactive sites. Molecular docking studies (using software like AutoDock Vina) assess binding affinities to biological targets, such as adenosine receptors. For instance, the aldehyde group’s electrophilicity may facilitate covalent interactions with cysteine residues in enzyme active sites, while the methyl group modulates hydrophobicity .

Q. Q4. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., pH, solvent polarity). Systematic approaches include:

- Dose-response profiling : Establish EC₅₀/IC₅₀ values under standardized conditions.

- Metabolic stability assays : Use HPLC-MS to identify decomposition products (e.g., hydrolysis to 4,5-dihydro-1,2-oxazole-5-carboxylic acid) that may confound activity measurements .

- Target validation : Employ CRISPR knockouts or competitive binding assays to confirm specificity .

Q. Q5. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical configuration?

Methodological Answer: Single-crystal X-ray diffraction (using SHELX programs) is critical for determining absolute configuration. For example, the dihydro-oxazole ring’s puckering and methyl group orientation can be visualized at resolutions <1.0 Å. Challenges include crystal growth optimization (e.g., vapor diffusion with acetone/water mixtures) and addressing twinning via SHELXL’s TWIN/BASF commands .

Methodological Challenges and Solutions

Q. Q6. What experimental designs mitigate side reactions during aldehyde functionalization?

Methodological Answer:

- Protection-deprotection strategies : Temporarily protect the aldehyde with tert-butyldimethylsilyl (TBS) groups during nucleophilic substitutions.

- Low-temperature reactions : Conduct Grignard additions at −78°C to prevent over-reduction.

- In situ monitoring : Use FTIR to track aldehyde consumption (C=O stretch at ~1700 cm⁻¹) .

Q. Q7. How to validate the compound’s role in modulating enzyme activity?

Methodological Answer:

- Kinetic assays : Measure Vₘₐₓ and Kₘ shifts in the presence of the compound.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Site-directed mutagenesis : Confirm interactions by mutating predicted binding residues (e.g., replacing cysteine with serine) .

Future Research Directions

Q. Q8. What are unmet challenges in synthesizing metabolically stable derivatives?

Methodological Answer:

Q. Q9. How can high-throughput screening (HTS) pipelines improve the discovery of novel analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.